molecular formula C15H14ClNO2 B4880427 2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B4880427
M. Wt: 275.73 g/mol
InChI Key: HEIPFSIEAMXRCY-UHFFFAOYSA-N
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Description

2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound that belongs to the class of isoindoles This compound is characterized by its unique structure, which includes a hexahydroisoindole core substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 3-chloro-4-methylaniline with a suitable cyclic anhydride under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • N-(3-chloro-4-methylphenyl)-2-methylpentanamide
  • Chlortoluron

Uniqueness

Compared to similar compounds, 2-(3-CHLORO-4-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique hexahydroisoindole core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-3,6-8,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIPFSIEAMXRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3CC=CCC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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